molecular formula C13H20N6O2 B6423155 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1h-purine-2,6-dione CAS No. 71527-01-0

1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B6423155
CAS No.: 71527-01-0
M. Wt: 292.34 g/mol
InChI Key: ZWTJZSFDRNSUAS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C13H20N6O2. It is a derivative of purine and contains a piperazine moiety, which is often found in biologically active compounds.

Preparation Methods

The synthesis of 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 1,3-dimethylxanthine with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The piperazine moiety allows the compound to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1,3-dimethyl-7-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2/c1-15-4-6-18(7-5-15)9-19-8-14-11-10(19)12(20)17(3)13(21)16(11)2/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTJZSFDRNSUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992018
Record name 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71527-01-0
Record name 3,7-Dihydro-1,3-dimethyl-7-[(4-methyl-1-piperazinyl)methyl]-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71527-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC130840
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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